molecular formula C11H19O2- B13733000 (Z)-2-ethyl-2-methyloct-5-enoate

(Z)-2-ethyl-2-methyloct-5-enoate

Cat. No.: B13733000
M. Wt: 183.27 g/mol
InChI Key: NKHJRFJEMQBYSC-SREVYHEPSA-M
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Description

(Z)-2-ethyl-2-methyloct-5-enoate is an organic compound characterized by its unique structure, which includes a double bond in the Z-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-ethyl-2-methyloct-5-enoate typically involves the esterification of the corresponding alcohol with an appropriate carboxylic acid or its derivatives. One common method is the reaction of 2-ethyl-2-methyl-5-octen-1-ol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:

2-ethyl-2-methyl-5-octen-1-ol+Carboxylic acidH2SO4This compound+Water\text{2-ethyl-2-methyl-5-octen-1-ol} + \text{Carboxylic acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 2-ethyl-2-methyl-5-octen-1-ol+Carboxylic acidH2​SO4​​this compound+Water

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-ethyl-2-methyloct-5-enoate can undergo various chemical reactions, including:

    Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for reducing the ester to an alcohol.

    Substitution: Alkyl halides and strong bases for nucleophilic substitution reactions.

Major Products

    Epoxides: Formed from the oxidation of the double bond.

    Alcohols: Resulting from the reduction of the ester group.

    Substituted Esters: Produced through nucleophilic substitution reactions.

Scientific Research Applications

(Z)-2-ethyl-2-methyloct-5-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-2-ethyl-2-methyloct-5-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which may then participate in further biochemical pathways. The double bond in the Z-configuration can also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-ethyl-2-methyloct-5-enoate: The E-isomer of the compound, differing in the configuration of the double bond.

    2-ethyl-2-methylhexanoate: A similar ester with a shorter carbon chain.

    2-methyl-2-octenoate: A related compound with a different substitution pattern on the carbon chain.

Uniqueness

(Z)-2-ethyl-2-methyloct-5-enoate is unique due to its specific Z-configuration, which can significantly influence its chemical reactivity and interactions. This configuration can lead to different physical and chemical properties compared to its E-isomer and other related compounds.

Properties

Molecular Formula

C11H19O2-

Molecular Weight

183.27 g/mol

IUPAC Name

(Z)-2-ethyl-2-methyloct-5-enoate

InChI

InChI=1S/C11H20O2/c1-4-6-7-8-9-11(3,5-2)10(12)13/h6-7H,4-5,8-9H2,1-3H3,(H,12,13)/p-1/b7-6-

InChI Key

NKHJRFJEMQBYSC-SREVYHEPSA-M

Isomeric SMILES

CC/C=C\CCC(C)(CC)C(=O)[O-]

Canonical SMILES

CCC=CCCC(C)(CC)C(=O)[O-]

Origin of Product

United States

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